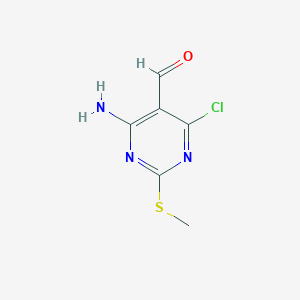

4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde

Description

4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by multiple functional groups:

- Amino (-NH₂) at position 4: Enhances hydrogen-bonding capacity and basicity.

- Chloro (-Cl) at position 6: Provides electrophilic reactivity for substitution reactions.

- Methylsulfanyl (-SCH₃) at position 2: Contributes hydrophobic interactions and moderate electron-donating effects.

- Carbaldehyde (-CHO) at position 5: Facilitates condensation reactions and coordination chemistry.

This compound’s structural complexity makes it a versatile intermediate in pharmaceutical synthesis, particularly for antimetabolites and kinase inhibitors. Its crystallographic properties may involve hydrogen-bonding networks, as inferred from general pyrimidine behavior .

Properties

IUPAC Name |

4-amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQKLDSPAVDWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431840 | |

| Record name | 4-Amino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5305-56-6 | |

| Record name | 4-Amino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally begins with commercially available or readily synthesized pyrimidine precursors such as:

- 2-methyl-4,6-dichloropyrimidine

- 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester

These precursors allow for stepwise introduction of the amino group, methylsulfanyl group, and aldehyde functionality.

Stepwise Preparation Methodology

A representative preparation method involves the following key steps:

Step 1: Amination at the 4-Position

- Nucleophilic substitution of 2-methyl-4,6-dichloropyrimidine with ammonia or amines introduces the 4-amino group.

- Reaction conditions typically involve refluxing in polar aprotic solvents (e.g., DMF) with controlled stoichiometry to avoid over-substitution.

- Molar ratios of amine to pyrimidine are optimized (often near 1:1) to maximize selectivity for mono-substitution.

Step 2: Introduction of the Methylsulfanyl Group at C-2

- The methylsulfanyl group can be introduced via nucleophilic substitution or by using methylthiolating agents on appropriate intermediates.

- Alternatively, oxidation of methylthio precursors to methyl sulfoxides followed by substitution is used in related pyrimidine syntheses.

Step 3: Formation of the Aldehyde Group at C-5

- The aldehyde at position 5 is typically introduced by oxidation of the corresponding hydroxymethyl intermediate.

- Reduction of the ester group (if starting from a carboxylic acid ester) to the alcohol is performed using lithium aluminum hydride (LiAlH4).

- Subsequent oxidation of the alcohol to aldehyde is achieved using activated manganese dioxide (MnO2).

- Reaction conditions such as temperature and reaction time are critical for yield and purity.

Detailed Research Findings on Preparation Methods

A key study reported the synthesis starting from 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester, which was converted to the aldehyde through a two-step reduction-oxidation sequence:

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | LiAlH4 reduction to alcohol | 0-25 | 2-4 | 85-90 | Performed under inert atmosphere |

| 2 | MnO2 oxidation to aldehyde | 20 or 55 | 16 or 4 | 73 (20°C) / 96 (55°C) | Higher temperature shortens reaction time and improves yield |

Table 1: Optimization of Alcohol to Aldehyde Conversion Using MnO2

This method ensures high purity aldehyde suitable for further functionalization.

Reaction Conditions and Optimization Parameters

| Parameter | Typical Range/Condition | Effect on Synthesis |

|---|---|---|

| Solvent | DMF, chloroform, anhydrous solvents | Solvent polarity affects nucleophilicity and reaction rates |

| Temperature | 20-55 °C | Higher temperature accelerates oxidation, improves yield |

| Molar Ratios | 0.5-2:1 (amine to pyrimidine) | Optimal ratios prevent over-substitution or incomplete reaction |

| Oxidizing Agent | MnO2 | Selective oxidation of alcohol to aldehyde |

| Reducing Agent | LiAlH4 | Efficient reduction of esters to alcohols |

| Reaction Time | 4-16 hours | Longer times at lower temp; shorter at higher temp |

Table 2: Key Reaction Parameters in Preparation of this compound

Analytical Characterization to Confirm Product Formation

- ¹H NMR Spectroscopy: Identification of aldehyde proton (~δ 9.7 ppm), amino protons, and methylsulfanyl methyl signals.

- IR Spectroscopy: Characteristic aldehyde C=O stretch near 1700 cm⁻¹; N-H stretches from amino group.

- Mass Spectrometry: Confirms molecular weight consistent with formula C7H7ClN3OS.

- Purity Assessment: HPLC or TLC to verify absence of starting materials or side products.

Summary of Preparation Methodology

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Amination | 2-methyl-4,6-dichloropyrimidine + ammonia/amine, DMF, reflux | 4-amino-6-chloro-2-methylpyrimidine |

| 2 | Methylthiolation | Methylthiolating agent or substitution reaction | Introduction of methylsulfanyl group at C-2 |

| 3 | Reduction | LiAlH4, anhydrous solvent, 0-25 °C | Ester to alcohol |

| 4 | Oxidation | MnO2, 20-55 °C, 4-16 h | Alcohol to aldehyde at C-5 |

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol under reflux.

Major Products Formed

Oxidation: 4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carboxylic acid.

Reduction: 4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-methanol.

Substitution: 4-Amino-6-alkylamino-2-methylsulfanylpyrimidine-5-carbaldehyde.

Scientific Research Applications

Antimicrobial Activity

4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Pseudomonas aeruginosa.

Case Study: Antibacterial Efficacy

A study demonstrated that when combined with polymyxin B nonpeptide, the minimum inhibitory concentration (MIC) of the compound against E. coli was reduced significantly from 32 μg/mL to 1 μg/mL, indicating enhanced potency due to increased membrane permeability .

| Compound | MIC (μg/mL) | Effect of PMBN |

|---|---|---|

| This compound | 32 | Reduced to 1 |

| Control Compound | - | - |

Anticancer Properties

Recent studies have indicated that derivatives of this compound show promising anticancer activity. For instance, ferrocenyl chalcones derived from this compound exhibited IC50 values ranging from 6.59 to 12.51 μM against the MDA-MB-231 breast cancer cell line .

Table: Anticancer Activity of Derivatives

| Compound Type | Cell Line | IC50 (μM) |

|---|---|---|

| Ferrocenyl Chalcone | MDA-MB-231 | 6.59 - 12.51 |

| Pyrazole Chalcone | 4T1 | 13.23 - 213.7 |

Synthesis of Agricultural Chemicals

The compound serves as a precursor in the synthesis of various agricultural chemicals, particularly herbicides and fungicides. Its ability to form stable intermediates makes it valuable for developing new agrochemicals that can enhance crop yield and resistance to diseases.

Case Study: Herbicide Development

Research has shown that derivatives synthesized from this compound possess herbicidal properties effective against broadleaf weeds. The synthesis process involves reacting the compound with various alkylating agents under controlled conditions to produce active herbicides.

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related pyrimidine derivatives are compared to highlight functional group variations and their implications:

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 770-31-0)

- Key difference : Lacks the chloro group at position 4.

- Impact: Reduced electrophilicity at position 6 limits substitution reactions. Similarity score: 0.67 .

6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS 914916-98-6)

- Key differences: Carboxylic acid (-COOH) replaces carbaldehyde (-CHO) at position 3. Amino and chloro groups are swapped (positions 6 and 5).

- Impact : Carboxylic acid increases acidity (pKa ~2–3) and hydrogen-bonding capacity, favoring salt formation. The positional swap alters hydrogen-bonding patterns in crystal lattices . Similarity score: 0.73 .

6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine (CAS 500896-56-0)

- Key difference : Iodo (-I) replaces carbaldehyde (-CHO) at position 4.

- However, the loss of aldehyde reduces reactivity in condensation reactions .

2-Amino-4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde (CAS 155087-33-5)

- Key difference : Pyrrolidinyl replaces methylsulfanyl (-SCH₃) at position 2.

- Impact : The cyclic amine introduces basicity (pKa ~10–11) and enhances solubility in acidic media. This substitution may improve bioavailability in drug design .

Comparative Data Table

Biological Activity

4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an amino group, a chloro group, a methylsulfanyl group, and an aldehyde group, contribute to its potential as a therapeutic agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C6H6ClN3OS

- Molecular Weight: 203.65 g/mol

- CAS Number: 5305-56-6

The compound's structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution reactions. The presence of the aldehyde group enhances its reactivity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The amino and chloro groups facilitate hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions may modulate the activity of proteins involved in various biological processes, such as cell proliferation and apoptosis .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit notable cytotoxic effects against several cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4a | MCF-7 (Breast) | 29 |

| 4b | HepG2 (Liver) | 40 |

| 4c | MDA-MB-231 (Breast) | 59 |

| 4d | HeLa (Cervical) | 45 |

These findings indicate that the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism involves inhibiting bacterial growth by targeting essential enzymatic pathways. Studies have shown effective inhibition against E. coli and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the substituents on the pyrimidine ring significantly influence the biological activity of the compound. For example:

- Substituent Variations: Altering the position or type of substituents can enhance or diminish cytotoxicity.

- Aldehyde Group: The presence of the aldehyde group is crucial for maintaining high reactivity and biological efficacy.

A systematic analysis revealed that compounds with electron-withdrawing groups at specific positions exhibited improved potency against cancer cell lines compared to their analogs lacking such modifications .

Case Studies

-

In vitro Studies on Cancer Cell Lines:

A study evaluated the cytotoxic effects of various derivatives against multiple cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like sunitinib, highlighting their potential as effective anticancer agents . -

Mechanistic Investigations:

Further investigations into the mechanism revealed that treatment with these compounds led to increased levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2 in HepG2 cells. This suggests a clear pathway through which these compounds exert their cytotoxic effects .

Q & A

Q. What are the established synthetic routes for 4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via lithiation-halogenation or substitution reactions . A key route involves treating a pyrimidine precursor with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at –78°C to activate the aldehyde group, followed by chlorination and methylthio substitution . For example:

Q. Critical Factors :

- Temperature control : Low temperatures (–78°C) prevent side reactions during lithiation.

- Solvent choice : THF ensures solubility and stabilizes reactive intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| LDA-mediated lithiation | 72–85 | >95 | THF, –78°C, N₂ atmosphere | |

| Nucleophilic substitution | 60–70 | 90–92 | DMF, 80°C, K₂CO₃ |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

Methodological Answer: 1H/13C NMR, IR, and HRMS are critical for structural confirmation:

Q. Common Ambiguities :

- Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve aromatic/heterocyclic proton assignments .

- Tautomerism : Aldehyde/enol equilibria may complicate NMR interpretation; stabilize with deuterated DMSO .

Advanced Research Questions

Q. How can computational methods predict reactivity or guide synthetic optimization for derivatives of this compound?

Methodological Answer: Density Functional Theory (DFT) and molecular docking are used to:

- Predict regioselectivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., aldehyde vs. chloro group reactivity) .

- Optimize catalysts : Screen ligands (e.g., Pd(PPh₃)₄ for cross-coupling) using docking scores to enhance Suzuki-Miyaura reactions .

Q. Case Study :

- DFT analysis of 4-Amino-6-chloro derivatives revealed higher electrophilicity at C-5 (aldehyde), enabling selective functionalization .

Q. What strategies resolve contradictions in biological activity data across studies involving structural analogs?

Methodological Answer: Contradictions often arise from substituent effects or assay variability . Systematic approaches include:

- Structure-Activity Relationship (SAR) studies : Compare analogs with controlled substitutions (e.g., replacing methylthio with benzylthio to assess antifungal activity) .

- Standardized assays : Use identical fungal strains (e.g., Candida albicans ATCC 10231) and MIC protocols for reproducibility .

Q. Example :

- Analogs with 5-fluoro instead of 6-chloro showed 10-fold lower antifungal activity, highlighting the chloro group’s critical role .

Table 2 : Biological Activity of Structural Analogs

| Substituent (Position) | Antifungal IC₅₀ (µM) | Key SAR Insight | Reference |

|---|---|---|---|

| 6-Cl, 2-SCH₃ | 0.5–1.0 | Optimal for activity | |

| 5-F, 2-SCH₃ | 10–15 | Reduced potency |

Q. How can conflicting crystallographic data on polymorphs of this compound be resolved?

Methodological Answer: X-ray diffraction (XRD) and thermal analysis (DSC/TGA) clarify polymorphism:

Q. Resolution Workflow :

Recrystallize from ethanol/water to isolate pure polymorphs.

Validate stability via slurry experiments in toluene .

Q. What are the key safety and waste management protocols for handling this compound?

Methodological Answer:

- PPE : Gloves (nitrile), goggles, and lab coats are mandatory due to skin/eye irritation risks .

- Waste disposal : Neutralize chlorinated byproducts with 10% NaOH before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.